molecular formula C6H4ClF2NO B1456117 2-Chloro-3-(difluoromethoxy)pyridine CAS No. 1206977-80-1

2-Chloro-3-(difluoromethoxy)pyridine

Cat. No. B1456117
M. Wt: 179.55 g/mol
InChI Key: HPJAGIYYNJKTOR-UHFFFAOYSA-N
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Description

2-Chloro-3-(difluoromethoxy)pyridine is a chemical compound with the molecular formula C6H4ClF2NO . It has a molecular weight of 179.55 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .


Molecular Structure Analysis

The InChI code for 2-Chloro-3-(difluoromethoxy)pyridine is 1S/C6H4ClF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Chloro-3-(difluoromethoxy)pyridine is a liquid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Specific Scientific Field

The specific scientific field of application for 2-Chloro-3-(difluoromethoxy)pyridine is in the agrochemical and pharmaceutical industries .

Summary of the Application

2-Chloro-3-(difluoromethoxy)pyridine and its derivatives, also known as trifluoromethylpyridines (TFMP), are used in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

Methods of Application or Experimental Procedures

The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives are used in these industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .

Results or Outcomes

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-chloro-3-(difluoromethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF2NO/c7-5-4(11-6(8)9)2-1-3-10-5/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJAGIYYNJKTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291526
Record name 2-Chloro-3-(difluoromethoxy)pyridine
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Molecular Weight

179.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-(difluoromethoxy)pyridine

CAS RN

1206977-80-1
Record name 2-Chloro-3-(difluoromethoxy)pyridine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(difluoromethoxy)pyridine
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Record name 2-chloro-3-(difluoromethoxy)pyridine
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Synthesis routes and methods I

Procedure details

As shown in step 3-i of Scheme 3, 2-chloro-3-hydroxypyridine (Compound 1005, 2.0 g, 15.4 mmol, obtained from Aldrich Chemical Co.) was dissolved in 40 mL of DMF and 5.0 mL of water along with sodium chlorodifluoroacetate (4.71 g, 30.9 mmol, obtained from Lancaster Synthesis, Inc.) and anhydrous potassium carbonate (2.56 g; 18.5 mmol). The reaction mixture was heated in an oil bath at 100° C. for 2 hours. Another equivalent of sodium chlorodifluoroacetate and 1.2 equiv. of potassium carbonate were added and heating continued for an additional 2.0 hours. After this time, the reaction was cooled and the volatiles removed under reduced pressure. The residue was partitioned between brine and ethyl acetate and the organics washed once more with brine, dried over Na2SO4, filtered, and the volatiles removed under reduced pressure. The product was purified by silica gel chromatography, eluting with a hexanes/DCM to DCM gradient, to produce 2-chloro-3-(difluoromethoxy)pyridine as a white solid (Compound 1006, 2.0 g, 72% yield): ESMS (M+H) 180; 1H NMR (CDCl3) δ 8.05 (m, 1H), 7.45 (m, 1H), 6.90 (m, 1H), 6.60 (t, 1H; J=75 Hz), 4.01 (s, 3H).
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Synthesis routes and methods II

Procedure details

This reaction was carried out 3 times. A mixture of potassium carbonate (282 g, 2.04 mol) and N,N-dimethylformamide (750 mL) was heated to 100° C. and slowly treated, in a drop-wise manner over 1 hour, with a solution of 2-chloropyridin-3-ol (66.7 g, 515 mmol) and sodium chloro(difluoro)acetate (200 g, 1.31 mol) in N,N-dimethylformamide (750 mL). After completion of the addition, the reaction mixture was stirred at 100° C. for 1 hour, then cooled to 25° C. and partitioned between water (10 L) and tert-butyl methyl ether (5 L). The aqueous layer was extracted with ethyl acetate (4×2.5 L), and the combined organic layers were washed with saturated aqueous sodium chloride solution (6×2.5 L), dried over sodium sulfate, filtered, and concentrated in vacuo. The combined crude products from the three reactions were purified via distillation at reduced pressure (30-40° C., 1-5 mm Hg) to provide the product as a colorless oil. Yield: 192 g, 1.07 mol, 69%. LCMS m/z 180.0 [M+H]+. 1H NMR (400 MHz, CDCl3) δ 8.26-8.30 (m, 1H), 7.60 (br d, J=8.2 Hz, 1H), 7.28 (br dd, J=8.0, 4.8 Hz, 1H), 6.60 (t, JHF=72.5 Hz, 1H).
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282 g
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200 g
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750 mL
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Synthesis routes and methods III

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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